

"4-(2-Aminoethyl)-2-chlorophenol" theoretical properties calculation

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402

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An In-Depth Technical Guide to the Theoretical Properties of 4-(2-Aminoethyl)-2-chlorophenol

This technical guide provides a comprehensive overview of the theoretically calculated and estimated physicochemical and pharmacokinetic properties of the compound **4-(2-Aminoethyl)-2-chlorophenol**. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery. The data presented herein are derived from computational models and estimations based on structurally related compounds, offering a valuable in-silico starting point for further experimental investigation.

Chemical Identity and Structure

4-(2-Aminoethyl)-2-chlorophenol is a substituted phenol derivative. Its chemical structure consists of a phenol ring with a chloro substituent at position 2 and an aminoethyl group at position 4.

Chemical Structure:

Molecular Formula: $C_8H_{10}ClNO$ [1]

Molecular Weight: 171.62 g/mol [1]

Theoretical Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior. The following properties for **4-(2-Aminoethyl)-2-chlorophenol** have been estimated using computational methods and data from analogous structures.

Property	Predicted Value	Method/Source
Molecular Weight	171.62 g/mol	Calculation from Molecular Formula[1]
pKa	~8.82 (basic), ~10 (acidic)	Estimated based on structurally similar compounds like (R)-2-(1-aminoethyl)-4-chlorophenol.[2] The phenolic hydroxyl group contributes to its acidic nature, while the amino group is basic.
logP (Octanol/Water Partition Coefficient)	1.5 - 2.5	This is an estimated range. The lipophilicity is influenced by the chloro-substituted aromatic ring, while the hydroxyl and amino groups increase hydrophilicity. Precise prediction requires specialized software.[3][4][5]
Aqueous Solubility	Moderately soluble	The presence of polar amino and hydroxyl groups suggests moderate solubility in water. However, the chlorophenyl group will decrease solubility. Solubility is expected to be pH-dependent.[6][7]

In-Silico ADMET Profile: A Theoretical Overview

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is essential to identify potential liabilities

and reduce late-stage failures.[8][9] In-silico ADMET prediction tools utilize computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to forecast these properties based on the molecule's structure.[10][11][12]

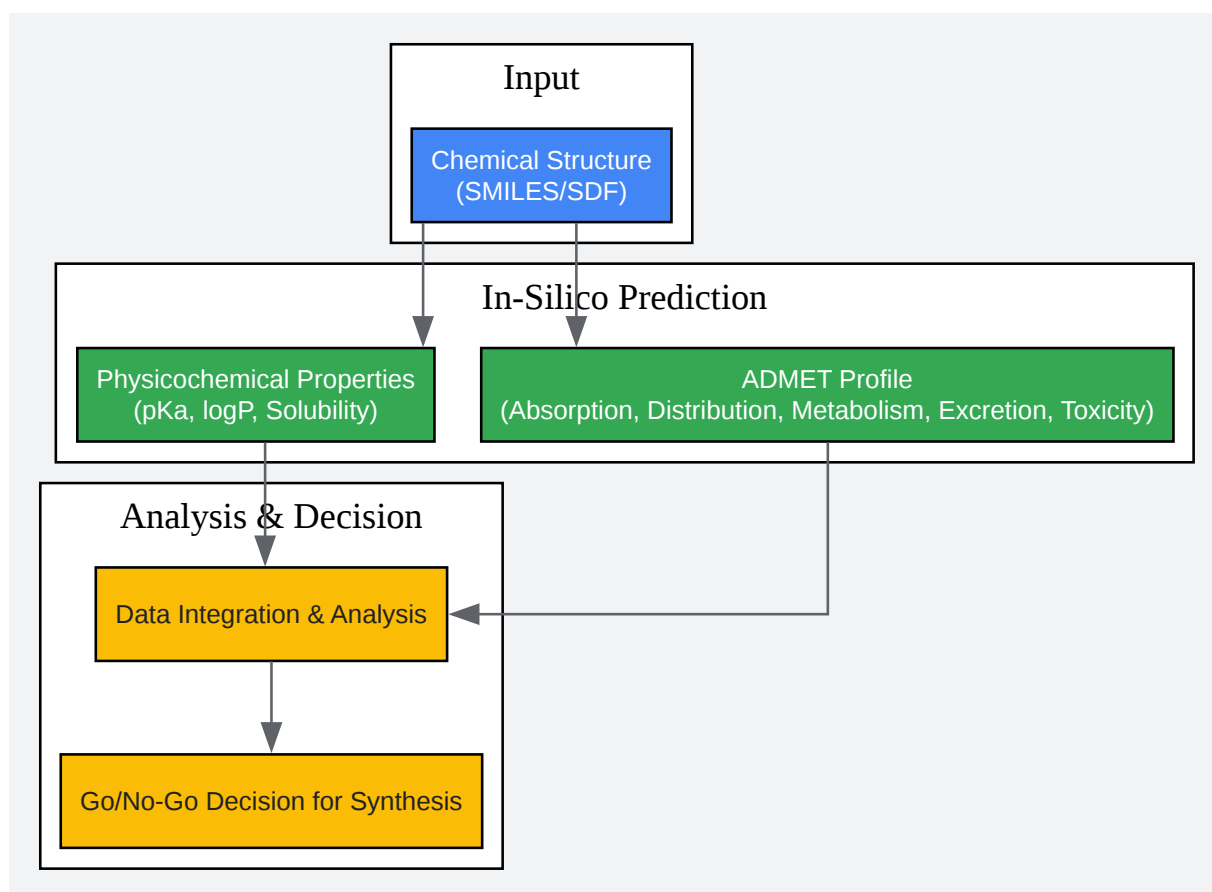
Methodologies for In-Silico Prediction

The theoretical properties presented in this guide are based on methodologies commonly employed in computational chemistry and drug discovery:

- **pKa Prediction:** The ionization constant (pKa) is often predicted using software that analyzes the electronic effects of functional groups within the molecule. The pKa of the amino and phenolic groups is influenced by the electron-withdrawing effect of the chlorine atom.[13][14][15]
- **logP Calculation:** The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is typically calculated using fragment-based methods or atom-based methods where the contributions of different parts of the molecule are summed.[4][16]
- **ADMET Profiling:** A variety of web-based platforms and software packages, such as ADMETlab and ADMET-AI, can predict a wide range of ADMET properties.[11][12] These tools use large datasets of experimentally determined properties to train models that can then make predictions for novel compounds.[8][10]

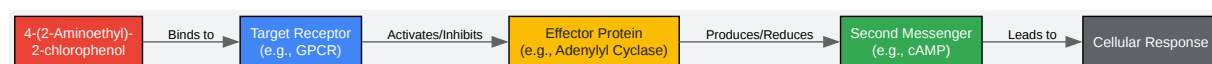
Visualizing Computational Workflows and Potential Interactions

The following diagrams illustrate the general workflow for in-silico property prediction and a hypothetical signaling pathway interaction that could be investigated for a molecule like **4-(2-Aminoethyl)-2-chlorophenol**.



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Caption: General workflow for in-silico prediction of compound properties.



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Caption: Hypothetical signaling pathway interaction for investigation.

Conclusion

The theoretical properties of **4-(2-Aminoethyl)-2-chlorophenol** outlined in this document provide a foundational in-silico assessment. These predictions suggest a moderately water-soluble compound with both acidic and basic functional groups, and a lipophilicity profile that may allow for membrane permeability. The computational ADMET profile, which can be

generated using the described methodologies, will be crucial in guiding the next steps of experimental validation and lead optimization in a drug discovery context. It is imperative that these theoretical values are confirmed through in-vitro and in-vivo experimental studies.

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